

Physicochemical Profiling of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzoic acid hydrate
Cat. No.: B7972075

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Executive Summary

4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid hydrate, CAS RN:) is a highly versatile monohydroxybenzoic acid derivative[1]. Characterized by a methyl substitution at position 3 of the 4-hydroxybenzoic acid scaffold, this compound serves as a critical intermediate in pharmaceutical synthesis, a biomarker in human metabolomics, and a functional building block in polymer chemistry[1],[2].

Understanding the precise physical constants of its hydrated form is paramount for downstream applications. The presence of water molecules within the crystalline lattice fundamentally alters the compound's thermodynamic stability, dissolution kinetics, and melting behavior. This whitepaper provides an in-depth, self-validating framework for determining and interpreting the core physical constants of **4-Hydroxy-3-methylbenzoic acid hydrate**.

Core Physical Constants

The following table summarizes the foundational physicochemical properties of 4-Hydroxy-3-methylbenzoic acid. Note that while molecular weight is often reported on an anhydrous basis, the melting point and solubility are heavily influenced by the hydration state.

Physicochemical Property	Value	Condition / Notes	Source
Chemical Formula	$C_8H_8O_3 \cdot xH_2O$	Hydrate stoichiometry varies	[1]
Molecular Weight	152.15 g/mol	Anhydrous basis	[1]
Melting Point (T_m)	172 – 177 °C	Dehydration precedes melting	[3]
Boiling Point	112 °C	Measured at reduced pressure (1 Torr)	[4]
pKa (Carboxylic Acid)	~4.25	Predicted / Extrapolated	[5]
Aqueous Solubility	11.6 mg/mL	Measured at 100 °C	[1]
Lipophilicity (XLogP3)	0.9	Indicates moderate hydrophilicity	[1]

Causality in Physicochemical Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the raw numbers and understand the mechanistic causality behind these physical constants.

The Role of the Hydration State

A hydrate is not merely a wet powder; the water molecules are stoichiometrically integrated into the crystal lattice via hydrogen bonding. This lattice energy must be overcome during processing. If this compound is subjected to hot-melt extrusion or high-temperature synthesis, it will undergo a phase transition (dehydration) prior to reaching its true melting point of [3].

Failing to account for this endothermic dehydration event can lead to batch inconsistencies or premature degradation of heat-sensitive co-excipients.

Dual Ionization and pH-Dependent Solubility

4-Hydroxy-3-methylbenzoic acid possesses two distinct ionizable functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). The carboxylic acid has a pKa of approximately 4.25^[5], while the phenol group typically deprotonates at a pH > 9.5.

- **Causality in Chromatography:** When developing an HPLC assay for this compound, the mobile phase pH must be strictly controlled. Operating at a pH of 4.25 would mean 50% of the molecules are ionized and 50% are unionized, leading to severe peak tailing and split peaks. The buffer must be set at least 2 pH units away from the pKa (e.g., pH 2.0 or pH 6.5) to ensure a single, uniform ionization state.

Experimental Methodologies & Self-Validating Protocols

To establish a trustworthy physicochemical profile, the analytical workflows must be self-validating. Below are the step-by-step methodologies used to derive and verify the constants listed in Section 2.

Protocol 1: Thermal Analysis (TGA/DSC) for Melting Point & Hydration

Objective: To separate the dehydration endotherm from the true melting endotherm.

- **Sample Preparation:** Accurately weigh 3–5 mg of the hydrate into an aluminum standard crucible. **Crucial Step:** Pierce the lid with a pin-hole. This allows evolved water vapor to escape, preventing a localized high-pressure environment that could artificially shift the dehydration temperature.
- **TGA Execution (Self-Validation):** Run Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at 10 °C/min under a dry nitrogen purge. The mass loss step validates the exact stoichiometry of the hydrate (e.g., a ~10.6% mass loss confirms a monohydrate).
- **DSC Execution:** Concurrently run Differential Scanning Calorimetry (DSC) using identical parameters.

- Data Interpretation: The DSC will show two endotherms. The first correlates with the TGA mass loss (dehydration). The second, sharp endotherm without concurrent mass loss represents the true melting point ($T_m = 172\text{--}177\text{ }^\circ\text{C}$)[2].

Protocol 2: Potentiometric Titration for pKa Determination

Objective: To map the ionization profile of the carboxylic acid group.

- Solvent Selection: Because the unionized form of 4-Hydroxy-3-methylbenzoic acid has limited cold-water solubility, dissolve 20 mg of the sample in 50 mL of a methanol/water co-solvent system containing 0.15 M KCl (to maintain constant ionic strength).
- Titration: Submerge a calibrated glass pH electrode and titrate with standardized 0.1 M NaOH using an automated titrator.
- Self-Validation (Yasuda-Shedlovsky Extrapolation): Perform the titration at three different co-solvent ratios (e.g., 20%, 30%, 40% methanol). Plot the apparent pKa against the inverse dielectric constant of the mixtures to extrapolate the true aqueous pKa (~ 4.25)[5]. This validates that precipitation did not skew the electrode readings.

Protocol 3: Thermodynamic Solubility via HPLC-UV

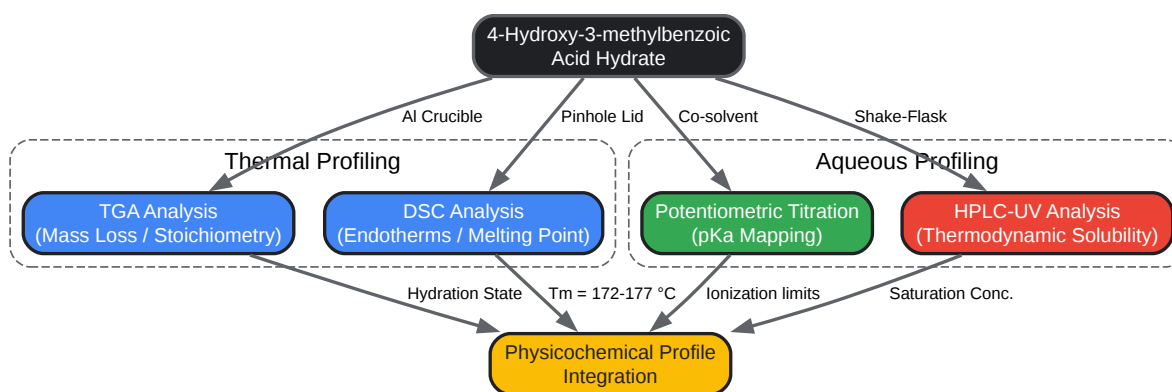
Objective: To determine the absolute saturation limit at physiological pH.

- Saturation: Add excess solid compound to 10 mL of pH 7.4 phosphate buffer in a sealed glass vial.
- Equilibration: Agitate in a thermostatic shaker at $25.0 \pm 0.5\text{ }^\circ\text{C}$ for 48 hours to ensure true thermodynamic equilibrium is reached.
- Phase Separation (Self-Validation): Centrifuge the suspension, then filter the supernatant through a $0.22\text{ }\mu\text{m}$ PTFE syringe filter. Crucial Step: Discard the first 1 mL of the filtrate. This self-validating step ensures that any adsorption of the analyte onto the filter membrane does not artificially lower the calculated solubility.

- Quantification: Dilute the remaining filtrate and analyze via HPLC-UV at 254 nm against a multi-point calibration curve.

Workflow Visualization

The following diagram illustrates the integrated workflow for physicochemical characterization, highlighting how parallel analytical streams converge to form a complete profile.



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Figure 1: Multidisciplinary workflow for the physicochemical characterization of **4-Hydroxy-3-methylbenzoic acid hydrate**.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 68138, 4-Hydroxy-3-methylbenzoic acid". PubChem.[[Link](#)]

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